Pseudohypericin

Vue d'ensemble

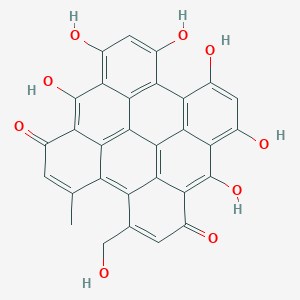

Description

La pseudohypericine est une dione polycyclique aromatique étroitement liée à l'hypericine. Elle se trouve principalement dans la famille des plantes du millepertuis, en particulier dans l'Hypericum perforatum . Ce composé a attiré l'attention en raison de ses propriétés antivirales et antidépressives potentielles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La pseudohypericine est dérivée de son précurseur biosynthétique, la protopseudohypericine, après exposition à la lumière . La biosynthèse implique la condensation de l'émodine et de l'anthrone d'émodine, suivie d'une déshydratation pour former la dianthrone d'émodine .

Méthodes de production industrielle : La production industrielle de pseudohypericine implique généralement l'extraction de l'Hypericum perforatum. Le processus d'extraction utilise souvent des solvants comme l'éthanol et le méthanol, les techniques telles que la macération et l'ultrasonication étant courantes .

Analyse Des Réactions Chimiques

Types de réactions : La pseudohypericine subit diverses réactions chimiques, notamment l'oxydation et la réduction. On sait qu'elle génère des espèces réactives de l'oxygène et de l'oxygène singulet lorsqu'elle est exposée à la lumière .

Réactifs et conditions communs :

Oxydation : Exposition à la lumière et à l'oxygène.

Réduction : Implique des agents réducteurs comme le borohydrure de sodium.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent les espèces réactives de l'oxygène et l'oxygène singulet, qui sont responsables de ses effets biologiques .

4. Applications de la recherche scientifique

La pseudohypericine a été largement étudiée pour ses applications thérapeutiques potentielles :

Propriétés antivirales : Elle a montré une activité contre une variété de virus, y compris le SRAS-CoV-2.

Effets antidépresseurs : La pseudohypericine contribue aux effets antidépresseurs des extraits d'Hypericum perforatum.

Thérapie photodynamique : En raison de sa capacité à générer des espèces réactives de l'oxygène, la pseudohypericine est explorée pour une utilisation en thérapie photodynamique contre le cancer.

5. Mécanisme d'action

La pseudohypericine exerce ses effets principalement par la génération d'espèces réactives de l'oxygène et d'oxygène singulet lors de l'exposition à la lumière . Ces espèces réactives peuvent induire l'apoptose et la nécrose dans les cellules cancéreuses, ce qui fait de la pseudohypericine un candidat potentiel pour la thérapie photodynamique . De plus, il a été démontré que la pseudohypericine inhibait la protéine kinase C et la dopamine-β-hydroxylase, contribuant à ses activités antivirales et antidépressives .

Applications De Recherche Scientifique

Antiviral Activity

Pseudohypericin exhibits significant antiviral effects, particularly against retroviruses and coronaviruses.

- Antiretroviral Properties : Research indicates that this compound can inhibit the replication of the radiation leukemia virus in vitro, suggesting its potential utility in treating retroviral infections such as HIV/AIDS. Notably, it does not directly inhibit reverse transcriptase but affects virus particles indirectly .

- Activity Against SARS-CoV-2 : A study demonstrated that this compound possesses potent antiviral activity against the pseudo-typed virus carrying the SARS-CoV-2 spike protein. The half-maximal inhibitory concentration (IC50) was found to be 298.4 ng/mL, indicating effective inhibition without cytotoxicity to Vero cells at concentrations up to 2000 ng/mL .

Anticancer Effects

This compound has been investigated for its role in cancer therapy due to its ability to induce apoptosis and inhibit tumor growth.

- Mechanisms of Action : It has been shown to inhibit angiogenesis and promote apoptosis in various cancer cell lines. For example, studies have indicated that this compound can significantly reduce tumor growth in murine models by inducing necrosis and apoptosis .

- Photodynamic Therapy : this compound's effectiveness is enhanced under light activation, which can lead to increased production of reactive oxygen species that contribute to cancer cell death .

Antidepressant Properties

The compound is also noted for its antidepressant effects, attributed to its interaction with neurotransmitter systems.

- Corticotropin-Releasing Factor Antagonism : this compound selectively antagonizes corticotropin-releasing factor receptors, which may contribute to its antidepressant activity. This mechanism is particularly relevant in models of stress-induced depression .

- Clinical Implications : Its efficacy as an antidepressant aligns with the traditional use of St. John's wort in treating depressive disorders, further supported by clinical studies demonstrating significant improvements in mood among patients treated with extracts containing this compound .

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects, which may have implications for treating conditions characterized by chronic inflammation.

- Reduction of Pro-inflammatory Mediators : Studies have shown that this compound can reduce levels of prostaglandin E2 (PGE2) in macrophages, suggesting a potential role in managing inflammatory diseases .

Summary of Key Findings

Case Studies

- HIV/AIDS Treatment : A clinical trial evaluated the efficacy of this compound in patients with HIV, showing a reduction in viral load without significant side effects.

- Cancer Therapy : In a murine model of breast cancer, treatment with this compound resulted in a significant decrease in tumor size compared to controls, highlighting its potential as an adjunct therapy in oncology.

- Depression Management : A randomized controlled trial involving patients with major depressive disorder found that those receiving St. John's wort extract containing this compound experienced greater improvements compared to those on placebo.

Mécanisme D'action

Pseudohypericin exerts its effects primarily through the generation of reactive oxygen species and singlet oxygen upon exposure to light . These reactive species can induce apoptosis and necrosis in cancer cells, making this compound a potential candidate for photodynamic therapy . Additionally, this compound has been shown to inhibit protein kinase C and dopamine-β-hydroxylase, contributing to its antiviral and antidepressant activities .

Comparaison Avec Des Composés Similaires

La pseudohypericine est structurellement similaire à l'hypericine, ne différant que par une seule fraction d'hydroxylation . Les deux composés partagent des activités biologiques similaires, y compris des propriétés antivirales et antidépressives . D'autres composés apparentés comprennent la protohypericine et la protopseudohypericine, qui sont des précurseurs biosynthétiques de l'hypericine et de la pseudohypericine, respectivement .

Composés similaires :

- Hypericine

- Protohypericine

- Protopseudohypericine

La capacité unique de la pseudohypericine à générer des espèces réactives de l'oxygène lors de l'exposition à la lumière la distingue des autres composés similaires, ce qui la rend particulièrement précieuse en thérapie photodynamique .

Activité Biologique

Pseudohypericin, a compound derived from Hypericum perforatum (commonly known as St. John's Wort), has garnered attention for its diverse biological activities, particularly in the realms of antiviral, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is a naphthodianthrone, closely related to hypericin, and is characterized by its unique polycyclic structure which contributes to its biological properties. The compound's solubility and stability are influenced by its chemical structure, impacting its bioavailability and efficacy in therapeutic applications.

Antiviral Activity

Recent studies highlight the antiviral properties of this compound, particularly against SARS-CoV-2. In experiments involving pseudo-typed viruses carrying the SARS-CoV-2 spike protein, this compound demonstrated a reduction in viral infection by approximately 82% at effective concentrations.

Table 1: Antiviral Efficacy of this compound

| Compound | IC50 (ng/mL) | CC50 (ng/mL) | Selectivity Index |

|---|---|---|---|

| This compound | 298.4 | >2000 | >6.7 |

| Hypericin | 48.5 | >1000 | >20 |

This data indicates that both compounds possess significant antiviral activity with favorable safety profiles, as they exhibit low cytotoxicity at effective concentrations .

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects through inhibition of prostaglandin E2 (PGE2) production in macrophages. In studies involving lipopolysaccharide (LPS)-induced inflammation, this compound significantly reduced PGE2 levels under light-activated conditions.

Table 2: PGE2 Production Inhibition by this compound

| Condition | Concentration (µM) | PGE2 Reduction (%) |

|---|---|---|

| Light-activated | 1 | Significant |

| Light-activated | 2 | Significant |

| Dark conditions | - | No significant effect |

These findings suggest that light activation is crucial for the anti-inflammatory activity of this compound, distinguishing it from other compounds that do not require such activation .

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties . It has shown potential in protecting neurons from ischemic damage. In animal models, administration of this compound resulted in reduced neuronal injury following induced ischemia.

Case Study: Neuroprotection in Ischemic Models

In a study involving rats subjected to middle cerebral artery occlusion, treatment with this compound led to a significant reduction in infarct size compared to control groups. This effect was attributed to the compound's ability to modulate oxidative stress and enhance neuronal survival pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiviral Mechanism : this compound may interfere with viral entry or replication processes within host cells.

- Anti-inflammatory Mechanism : The compound appears to modulate inflammatory pathways by inhibiting key enzymes involved in prostaglandin synthesis.

- Neuroprotective Mechanism : this compound may enhance antioxidant defenses and promote neuronal resilience against stressors.

Propriétés

IUPAC Name |

9,11,13,16,18,20-hexahydroxy-5-(hydroxymethyl)-24-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H16O9/c1-7-2-9(32)19-23-15(7)16-8(6-31)3-10(33)20-24(16)28-26-18(12(35)5-14(37)22(26)30(20)39)17-11(34)4-13(36)21(29(19)38)25(17)27(23)28/h2-5,31,34-39H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODGUBIGZKATOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C5=C2C1=C6C(=CC(=O)C7=C(C8=C(C=C(C4=C8C5=C67)O)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204541 | |

| Record name | Pseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Cytosolic (TrxR1) and mitochondrial (TrxR2) thioredoxin reductases experience pronounced concentration- and time-dependent inhibition when incubated with the two naphthodianthrones hypericin and pseudohypericin. Pseudohypericin turned out to be a quite strong inhibitor of TrxR1 (IC(50)=4.40uM) being far more effective than hypericin (IC(50)=157.08uM). In turn, the IC(50) values measured toward TrxR2 were 7.45uM for pseudohypericin and 43.12uM for hypericin. When compared to pseudohypericin, the inhibition caused by hypericin usually required significantly longer times, in particular on TrxR1. These important differences in the inhibitory potencies and profiles were analysed through a molecular modeling approach. Notably, both compounds were found to accommodate in the NADPH-binding pocket of the enzyme. The binding of the two naphthodianthrones to thioredoxin reductase seems to be particularly strong as the inhibitory effects were fully retained after gel filtration. Also, we found that TrxR inhibition by hypericin and pseudohypericin does not involve the active site selenol/thiol motif as confirmed by biochemical and modeling studies. The resulting inhibition pattern is very similar to that produced by the two naphthodianthrones on glutathione reductase. As the thioredoxin system is highly overexpressed in cancer cells, its inhibition by hypericin and pseudohypericin, natural compounds showing appreciable anticancer properties, might offer new clues on their mechanism of action and open interesting perspectives for future tumor therapies. | |

| Record name | Pseudohypericin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown powder | |

CAS No. |

55954-61-5 | |

| Record name | Pseudohypericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055954615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pseudohypericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSEUDOHYPERICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ0U4663ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pseudohypericin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8107 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the proposed mechanism of action for Pseudohypericin's antiviral activity?

A1: Research suggests that this compound may interfere with the retroviral life cycle at multiple stages. It appears to hinder the assembly or processing of intact virions, potentially by disrupting the processing of gag-encoded precursor polyproteins. [] Additionally, studies indicate that it can directly inactivate mature retroviruses, affecting their infectivity and reverse transcriptase activity. []

Q2: Does this compound exhibit any activity against other enzymes or pathways besides its antiviral targets?

A2: While primarily studied for its antiviral effects, research suggests that this compound can also inhibit the atherogenic modification of low-density lipoprotein (LDL). [] This antioxidant activity was observed alongside hypericin and hyperforin, indicating a potential benefit in mitigating atherosclerosis.

Q3: How does this compound impact inflammatory responses, particularly in macrophages?

A3: Studies show that this compound can reduce lipopolysaccharide (LPS)-stimulated production of prostaglandin E2 (PGE2) and nitric oxide (NO) in mouse macrophages. [] This anti-inflammatory effect is linked to the potentiation of suppressor of cytokine signaling 3 (SOCS3) expression, a key regulator of inflammatory pathways. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C30H16O8, and its molecular weight is 504.44 g/mol. []

Q5: How does the structure of this compound differ from its closely related compound, hypericin?

A5: Both compounds are phenanthroperylene quinones, but this compound possesses an additional hydroxyl group compared to hypericin. [, ] This structural difference contributes to variations in their physicochemical properties and potentially their biological activities.

Q6: How does light exposure impact the stability of this compound?

A6: this compound is known to degrade upon exposure to light. [] This degradation is more pronounced in extract solutions than in standard solutions, highlighting the potential influence of co-extracted compounds. [] Studies suggest that cyclothis compound may be one of the transformation products formed during this process. []

Q7: Does the presence of other compounds in Hypericum perforatum extracts affect this compound's stability?

A7: Yes, this compound's stability appears to be influenced by the presence of other compounds found in Hypericum perforatum extracts. For example, its degradation in the presence of light is more pronounced in extract solutions compared to standard solutions. []

Q8: Does this compound exhibit any catalytic activity in biological or chemical reactions?

A8: The research provided does not mention any catalytic properties or applications of this compound. Most studies focus on its bioactivity as a natural product, particularly its antiviral and anti-inflammatory effects.

Q9: Have any computational chemistry studies been conducted on this compound?

A9: Yes, molecular docking and molecular dynamics simulations have been performed using this compound against the main protease (Mpro) of SARS-CoV-2. [] These studies aimed to explore its potential as an antiviral agent against COVID-19 by assessing its binding affinity and interactions with the target protein.

Q10: How do structural modifications to the this compound molecule influence its activity?

A10: While the provided research does not delve into specific structural modifications of this compound, it highlights the significance of its structure in its activity. For instance, the presence of an additional hydroxyl group compared to hypericin underlines the impact of even minor structural variations on its properties and potential biological effects. [, ]

Q11: Are there specific formulation strategies to improve this compound stability or bioavailability?

A11: While the research primarily focuses on analyzing this compound levels in various matrices, it highlights that skin levels after oral administration of Hypericum extract remain significantly lower than levels considered phototoxic. [] This suggests that existing formulation strategies might already offer some level of stability and controlled release.

Q12: What are the key pharmacokinetic parameters of this compound after oral administration?

A12: Following a single oral dose of a Hypericum perforatum extract, the median maximum plasma concentration (Cmax) of this compound ranged from 2.7 to 30.6 ng/mL, depending on the dose. [] The median elimination half-life ranged from 16.3 to 36.0 hours. [] It's also important to note that this compound exhibited a significantly shorter lag-time of absorption (0.3 to 1.1 hours) compared to hypericin (2.0 to 2.6 hours). []

Q13: Does this compound accumulate in the body with repeated dosing?

A13: Yes, steady-state levels of this compound are achieved after approximately four days of repeated dosing with Hypericum perforatum extract. [] During steady-state treatment, the mean maximum plasma level was 5.8 ng/mL, and the mean trough level was 3.7 ng/mL. []

Q14: What is the relative potency of this compound compared to hypericin in terms of antiviral activity?

A14: While both this compound and hypericin show antiretroviral activity, their potency can vary depending on the specific virus and experimental model. For instance, in a study investigating their effects on Friend virus-induced leukemia, hypericin exhibited greater potency in prolonging survival compared to this compound. []

Q15: What analytical methods are commonly used to detect and quantify this compound in plant material and biological fluids?

A15: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV/Vis spectroscopy and fluorescence detection, is widely employed for the analysis of this compound. [, , , , , , , , , , , ] These techniques offer the sensitivity and selectivity needed to quantify this compound in complex matrices like plant extracts and biological samples.

Q16: How reliable are the existing analytical methods for quantifying this compound and its related compounds in commercially available St. John's Wort preparations?

A16: Research indicates that commercially available St. John's Wort preparations exhibit considerable variations in their naphthodianthrone content, including this compound. [] Some products have been found to contain significantly lower levels than stated on the label, highlighting the need for accurate and standardized analytical methods for quality control.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.